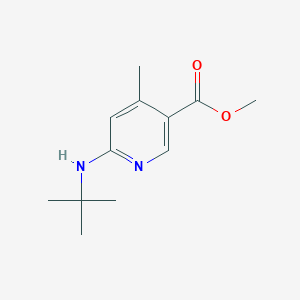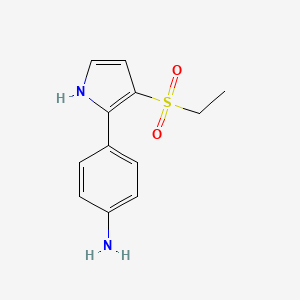
4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions. This can be achieved by reacting the pyrrole with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Aniline Moiety: The final step involves the coupling of the ethylsulfonyl-substituted pyrrole with aniline. This can be done using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfonyl derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to its target, while the aniline moiety can interact with aromatic residues in the active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(3-(Ethylsulfonyl)-1H-indol-2-yl)aniline: Contains an indole ring instead of a pyrrole ring.
4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is unique due to the combination of the ethylsulfonyl group and the aniline moiety attached to the pyrrole ring. This specific arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14N2O2S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
4-(3-ethylsulfonyl-1H-pyrrol-2-yl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2,13H2,1H3 |
InChI-Schlüssel |
AEEOHSBFSVMBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


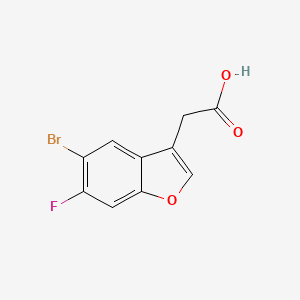
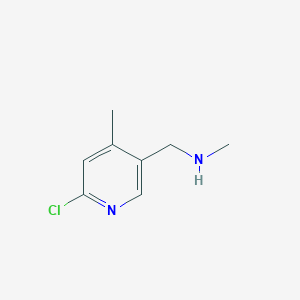
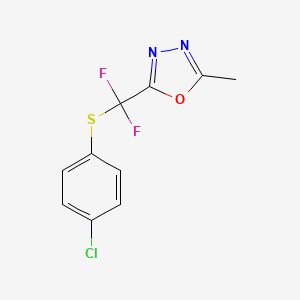
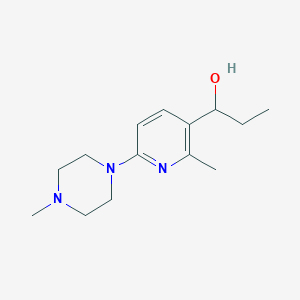
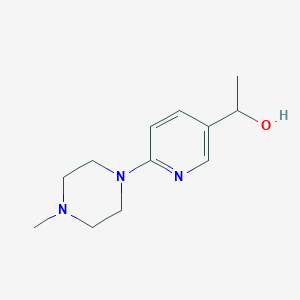
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)




![6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)


